molecular formula C8H8ClNO2 B1302491 2-(3-Chlorophenoxy)acetamide CAS No. 35368-69-5

2-(3-Chlorophenoxy)acetamide

Cat. No. B1302491
CAS RN: 35368-69-5
M. Wt: 185.61 g/mol
InChI Key: AQKKPJWLYFXFHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide”, has been achieved via a sequence of multistep synthesis processes. The process started with “2-(4-chlorophenoxy)acetic acid” with “4-(4-methylphenyl)thiazol-2-amine” in dry dichloromethane followed by the addition of lutidine, and “O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluroniumtetrafluoroborate” as a coupling agent in cold condition .


Molecular Structure Analysis

The molecular formula of “2-(3-Chlorophenoxy)acetamide” is C8H8ClNO2 . The average mass is 185.608 Da and the monoisotopic mass is 185.024353 Da .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Chlorophenoxy)acetamide” is 185.61 g/mol . The exact mass is 185.0243562 g/mol and the monoisotopic mass is 185.0243562 g/mol .

Scientific Research Applications

Chemical Building Blocks

“2-(3-Chlorophenoxy)acetamide” is used as a chemical building block in life science research . It’s a part of a larger group of compounds that are used in various chemical reactions to create new compounds.

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry. It’s used in the design and development of new pharmaceutical compounds . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .

Synthesis of Derivatives

“2-(3-Chlorophenoxy)acetamide” is used in the synthesis of its derivatives such as chalcone, indole, and quinoline . These derivatives are potential therapeutic candidates and are being studied for their pharmacological activities .

Biological Active Substances

This compound is used in researching the effects of synthetic, semi-synthetic, and natural biologically active substances. The focus is on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .

Design of New Derivatives

From a biological and industrial point of view, “2-(3-Chlorophenoxy)acetamide” and its derivatives provide an opportunity for chemists to design new derivatives. These new derivatives could potentially enhance safety and efficacy to improve life quality .

Synthesis of Phenoxy Acetamide Pyridazine Derivatives

This compound is also used in the synthesis of phenoxy acetamide pyridazine derivatives . These derivatives are synthesized by coupling phenoxy acetic acid derivatives with 3-chloro-6-hydrazinylpyridazine .

Safety and Hazards

Safety data sheets for “2-(3-Chlorophenoxy)acetamide” are available and should be consulted for detailed information .

properties

IUPAC Name

2-(3-chlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKKPJWLYFXFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372594
Record name 2-(3-chlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)acetamide

CAS RN

35368-69-5
Record name 2-(3-chlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chlorophenol (2.57 g, 20.0 mmol), 2-bromoacetamide (2.76 g, 20.0 mmol) and K2CO3 (5.53 g, 40.0 mmol) in acetone (40 mL) was stirred at 70° C. overnight. The mixture was then cooled to rt and filtered and the filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:1) to give the title compound as a white solid (3.22 g, 87%).
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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